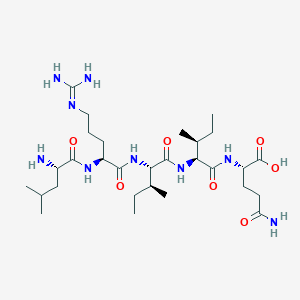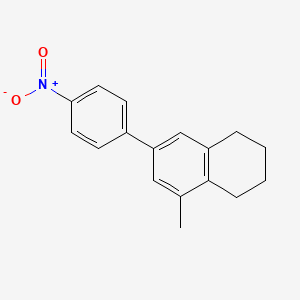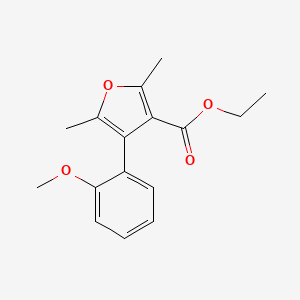![molecular formula C27H54O4Si B14190078 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid CAS No. 925454-31-5](/img/structure/B14190078.png)
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is a complex organic compound that features a silyl group attached to a long alkyl chain. This compound is notable for its unique structure, which combines both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid typically involves the reaction of octadecylsilane with a suitable butanedioic acid derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the silyl group to the propyl chain. Common reagents used in this synthesis include dimethylchlorosilane and octadecyltrichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mécanisme D'action
The mechanism by which 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid exerts its effects is primarily through its interaction with other molecules. The silyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in forming stable complexes. The long alkyl chain allows for hydrophobic interactions, which can be crucial in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyloctadecylsilylpropylamine: Similar in structure but contains an amine group instead of a carboxylic acid.
Trimethyloctadecylsilane: Lacks the butanedioic acid moiety, making it less versatile in certain reactions.
Uniqueness
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is unique due to its combination of a silyl group with a long alkyl chain and a butanedioic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial formulations .
Propriétés
Numéro CAS |
925454-31-5 |
|---|---|
Formule moléculaire |
C27H54O4Si |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
2-[3-[dimethyl(octadecyl)silyl]propyl]butanedioic acid |
InChI |
InChI=1S/C27H54O4Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-32(2,3)23-20-21-25(27(30)31)24-26(28)29/h25H,4-24H2,1-3H3,(H,28,29)(H,30,31) |
Clé InChI |
MLBRTLASGMODIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)

![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)


![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)


![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)





